molecular formula C11H11F3O3 B1310296 4-(3-Trifluoromethyl-phenoxy)-butyric acid CAS No. 87411-31-2

4-(3-Trifluoromethyl-phenoxy)-butyric acid

Cat. No.: B1310296
CAS No.: 87411-31-2
M. Wt: 248.2 g/mol
InChI Key: BROOMGSHOWKNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Trifluoromethyl-phenoxy)-butyric acid is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Properties

  • Phenol, including derivatives like 4-(3-Trifluoromethyl-phenoxy)-butyric acid, has been studied for its electrochemical properties. In a study by Villagrán et al. (2006), the oxidation of phenol and phenolate in ionic liquids was observed, indicating potential applications in electrochemical synthesis and analysis (Villagrán et al., 2006).

Herbicidal Activity

  • Compounds structurally related to this compound have been analyzed for their herbicidal activity. For instance, Hendley et al. (1985) explored the translocation and metabolism of pyridinyloxyphenoxypropionic herbicides in plants, highlighting the potential agricultural applications of these compounds (Hendley et al., 1985).

Analytical Chemistry Applications

  • The compound has implications in analytical chemistry, as demonstrated by Wintersteiger et al. (1999) who developed a highly selective method for determining trace levels of similar phenoxy acids in water, using high-performance liquid chromatography with electrochemical detection (Wintersteiger et al., 1999).

Biochemical Studies

  • In biochemical research, studies like that by Matlib et al. (1972) have investigated the effects of phenoxy-acid herbicides on mitochondrial oxidative phosphorylation, providing insights into the biochemical impact of these compounds at the cellular level (Matlib et al., 1972).

Coordination Chemistry

  • The compound's derivatives have been studied in coordination chemistry. For example, Orio et al. (2010) researched zinc complexes of Schiff and Mannich bases, including compounds related to this compound, providing insights into the synthesis and properties of such complexes (Orio et al., 2010).

Environmental Impact Studies

  • Research has also delved into the environmental impact and behavior of related compounds, as seen in the work of Buhler and Burnside (1984) who studied the soil herbicidal activity of compounds structurally related to this compound (Buhler & Burnside, 1984).

Synthesis and Characterization

  • Synthesis and characterization of related compounds are also a significant part of the research, as evidenced by studies like Babu and Pozzo (1991) who explored the self-condensation of trifluoroacetoacetates, a process relevant to the synthesis of this compound derivatives (Babu & Pozzo, 1991).

Biochemical Analysis

Biochemical Properties

4-(3-Trifluoromethyl-phenoxy)-butyric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different environments can affect its efficacy and potency in in vitro and in vivo studies . Long-term exposure to the compound may also lead to changes in cellular responses and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the compound’s metabolism, affecting its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects . Understanding the transport and distribution mechanisms is vital for developing effective delivery systems for the compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s efficacy and potential side effects . Understanding the subcellular localization is crucial for optimizing the compound’s therapeutic applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c12-11(13,14)8-3-1-4-9(7-8)17-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROOMGSHOWKNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424684
Record name 4-(3-Trifluoromethyl-phenoxy)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-31-2
Record name 4-[3-(Trifluoromethyl)phenoxy]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87411-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Trifluoromethyl-phenoxy)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.